molecular formula C14H10BrFO B1325432 3'-Bromo-2-(4-fluorophenyl)acetophenone CAS No. 898784-71-9

3'-Bromo-2-(4-fluorophenyl)acetophenone

Cat. No. B1325432
M. Wt: 293.13 g/mol
InChI Key: ZQYHTVCWCDTCFZ-UHFFFAOYSA-N
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Description

3’-Bromo-2-(4-fluorophenyl)acetophenone is a chemical compound with the molecular formula C14H10BrFO . It is a light yellow oil .


Synthesis Analysis

The synthesis of similar compounds, such as 3-bromoacetophenone, involves the use of powdered anhydrous aluminum chloride and acetophenone. The mixture is stirred and bromine is added dropwise. The mixture is then stirred at 80-85°C on a steam bath for 1 hour . A catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has also been introduced .


Molecular Structure Analysis

The molecular structure of 3’-Bromo-2-(4-fluorophenyl)acetophenone can be represented by the InChI code: 1S/C14H10BrFO/c15-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)16/h1-8H,9H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Bromo-2-(4-fluorophenyl)acetophenone include a molecular weight of 293.13 g/mol . It is a solid with a boiling point of 150 °C/12 mmHg and a melting point of 47-49 °C .

Scientific Research Applications

Enantioselective Microbial Reduction

  • Application: The enantioselective microbial reduction of similar acetophenones has been demonstrated, utilizing organisms from various genera to produce high yields and enantiomeric excess. This process is crucial for preparing chiral intermediates in pharmaceutical synthesis (Patel et al., 2004).

Synthesis of Fluorinated Benzothiazepines and Pyrazolines

  • Application: Derivatives of bromo-fluorobenzaldehyde and substituted hydroxy acetophenones have been synthesized to produce compounds like “2-[2-(4bromo-2-fluorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenol”, demonstrating the compound's utility in organic synthesis (Jagadhani, Kundlikar, & Karale, 2015).

Solution-State Conformations

  • Application: Studies on similar acetophenones have analyzed their solution-state conformations, providing insights into their molecular behavior which is essential in the development of new materials and pharmaceuticals (Mirarchi & Ritchie, 1984).

Biological Baeyer–Villiger Oxidation

  • Application: The biological Baeyer-Villiger oxidation of fluorinated acetophenones, studied using 19F NMR, has implications in industrial microbiology and biotechnology, particularly in the production of industrially relevant chemicals (Moonen, Rietjens, & van Berkel, 2001).

Synthesis and Antimicrobial Activities

  • Application: The synthesis of substituted compounds involving bromo-morpholinophenyl acetophenone has been explored for their antimicrobial properties, highlighting the compound's potential in developing new antimicrobial agents (Balaji et al., 2017).

Bromination Studies

  • Application: Bromination studies of acetophenones, including the effect on the aromatic ring, contribute to understanding chemical reactions important in pharmaceutical and material science (Gol'dfarb, Novikova, & Belen’kii, 1971).

Microwave-Assisted Synthesis

  • Application: Microwave-assisted synthesis involving acetophenone derivatives demonstrates the potential for more efficient and eco-friendly chemical synthesis methods (Jadhav et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 2-Bromo-4’-fluoroacetophenone, indicates that it causes severe skin burns and eye damage. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

1-(3-bromophenyl)-2-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c15-12-3-1-2-11(9-12)14(17)8-10-4-6-13(16)7-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYHTVCWCDTCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642344
Record name 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-2-(4-fluorophenyl)acetophenone

CAS RN

898784-71-9
Record name 1-(3-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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